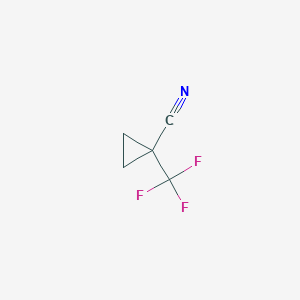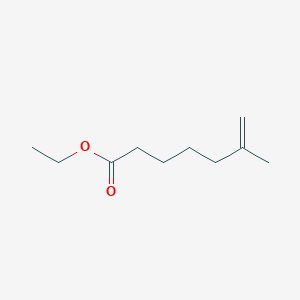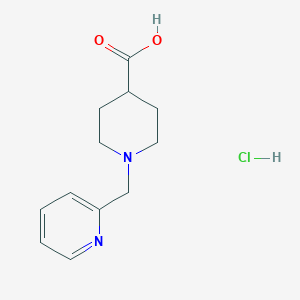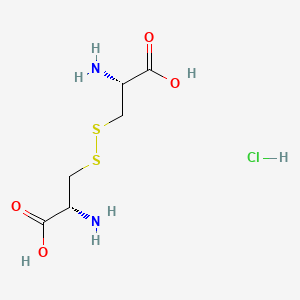
2-Cloro-6-(trimetilsilil)piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(trimethylsilyl)pyridine: is an organosilicon compound with the molecular formula C8H12ClNSi . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by a chlorine atom and a trimethylsilyl group, respectively. This compound is of interest due to its unique chemical properties and its utility in various organic synthesis reactions .
Aplicaciones Científicas De Investigación
Chemistry: 2-Chloro-6-(trimethylsilyl)pyridine is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. It is also used in the synthesis of complex organic molecules .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a building block for various chemical products.
Análisis Bioquímico
Biochemical Properties
2-Chloro-6-(trimethylsilyl)pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds . The compound’s interaction with palladium catalysts in these reactions highlights its importance in facilitating efficient and selective chemical transformations.
Cellular Effects
The effects of 2-Chloro-6-(trimethylsilyl)pyridine on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the activity of specific enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within cells . Additionally, its impact on gene expression can lead to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-Chloro-6-(trimethylsilyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, in Suzuki–Miyaura coupling reactions, the compound interacts with palladium catalysts, facilitating the transmetalation process that is crucial for the formation of carbon-carbon bonds . These interactions underscore the compound’s role in modulating biochemical pathways and cellular functions.
Dosage Effects in Animal Models
The effects of 2-Chloro-6-(trimethylsilyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
2-Chloro-6-(trimethylsilyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound’s role in Suzuki–Miyaura coupling reactions is a prime example of its involvement in metabolic processes . Additionally, its interactions with specific enzymes can influence the levels of metabolites within cells, thereby affecting overall metabolic flux.
Transport and Distribution
The transport and distribution of 2-Chloro-6-(trimethylsilyl)pyridine within cells and tissues are crucial for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of 2-Chloro-6-(trimethylsilyl)pyridine plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical activity . Understanding the subcellular distribution of the compound is essential for elucidating its role in cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trimethylsilyl)pyridine typically involves the reaction of 2-chloropyridine with chlorotrimethylsilane in the presence of a strong base such as n-butyllithium. The reaction proceeds through the formation of a lithium intermediate, which then reacts with chlorotrimethylsilane to yield the desired product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-6-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(trimethylsilyl)pyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the chlorine and trimethylsilyl groups. This activation facilitates nucleophilic substitution and coupling reactions by making the pyridine ring more reactive towards nucleophiles and coupling partners .
Comparación Con Compuestos Similares
- 2-Chloro-6-(trifluoromethyl)pyridine
- 2-Chloro-6-(methyl)pyridine
- 2-Chloro-6-(bromo)pyridine
Comparison: 2-Chloro-6-(trimethylsilyl)pyridine is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where steric hindrance and electronic effects play a crucial role. Compared to its analogs, it offers different reactivity patterns and can be used to achieve specific synthetic goals that other compounds may not facilitate .
Propiedades
IUPAC Name |
(6-chloropyridin-2-yl)-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVILOHLHGUUHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573975 |
Source


|
| Record name | 2-Chloro-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263698-97-1 |
Source


|
| Record name | 2-Chloro-6-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1316067.png)
![Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester](/img/structure/B1316068.png)



![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)





